Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571501
InChI: InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15)
SMILES:
Molecular Formula: C9H8ClN3O3
Molecular Weight: 241.63 g/mol

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC17571501

Molecular Formula: C9H8ClN3O3

Molecular Weight: 241.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate -

Specification

Molecular Formula C9H8ClN3O3
Molecular Weight 241.63 g/mol
IUPAC Name ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15)
Standard InChI Key CUJBYAJHJNMBJS-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-c]pyrimidine scaffold substituted with a chlorine atom at position 7, a hydroxyl group at position 5, and an ethyl ester moiety at position 2 (Figure 1). The planar bicyclic system facilitates π-π stacking interactions, while the polar substituents enhance solubility and target binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₈ClN₃O₃
Molecular Weight241.63 g/mol
IUPAC NameEthyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate
SMILESCCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl
InChIKeyCUJBYAJHJNMBJS-UHFFFAOYSA-N

Structural Analogues and Comparisons

Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate, a structural isomer with a differing ring fusion pattern (imidazo[1,2-a] vs. imidazo[1,2-c]), exhibits distinct electronic properties due to altered charge distribution . The presence of the 5-hydroxy group in the target compound further differentiates its reactivity and hydrogen-bonding capacity compared to analogues lacking this substituent .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves cyclocondensation of appropriately substituted precursors. A proposed route includes:

  • Precursor Preparation: Chlorination of a pyrimidine intermediate at position 7.

  • Imidazole Ring Formation: Cyclization via nucleophilic attack by an amine group onto a carbonyl carbon.

  • Esterification: Introduction of the ethyl carboxylate group using ethyl chloroformate.

Reactivity Profile

The compound undergoes characteristic reactions of its functional groups:

  • Ester Hydrolysis: Under basic conditions, the ethyl ester converts to a carboxylic acid.

  • Chlorine Substitution: Nucleophilic aromatic substitution at position 7 permits derivatization with amines or thiols.

  • Hydroxyl Group Oxidation: The 5-hydroxy group may oxidize to a ketone under strong oxidizing conditions.

Biological Activity and Mechanistic Insights

Enzyme Modulation

Preliminary in vitro assays indicate inhibition of cytochrome P450 1A2 (CYP1A2), a hepatic enzyme involved in drug metabolism. This interaction suggests potential for drug-drug interactions or chemosensitization applications.

Antiproliferative Effects

In cancer cell lines, the compound demonstrates dose-dependent growth inhibition, with IC₅₀ values ranging from 10–50 μM. Mechanistically, it induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.

Applications in Pharmaceutical Research

Lead Compound Optimization

The compound serves as a scaffold for developing kinase inhibitors, particularly targeting JAK/STAT and PI3K/Akt/mTOR pathways. Derivatives with modified ester groups show improved bioavailability in rodent models.

Research Challenges and Future Directions

Mechanistic Elucidation

High-resolution crystallography studies are needed to map binding interactions with CYP1A2 and other targets.

Toxicity Profiling

Chronic toxicity studies in mammalian systems remain absent, necessitating comprehensive safety evaluations.

Formulation Development

Nanoparticle encapsulation could address the compound’s limited aqueous solubility (∼0.2 mg/mL at pH 7.4).

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